molecular formula C14H15FN4OS B5168059 1-(4-fluorophenyl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine

1-(4-fluorophenyl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine

Cat. No.: B5168059
M. Wt: 306.36 g/mol
InChI Key: KMHAJHJVMVIHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine, also known as FMT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMT is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The exact mechanism of action of 1-(4-fluorophenyl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-fluorophenyl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine in lab experiments is its relatively low toxicity. This compound has been shown to have low acute toxicity in animal models, indicating its potential safety for use in humans. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research of 1-(4-fluorophenyl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine. One area of interest is its potential as an anticancer agent. Further studies are needed to investigate the mechanism of action of this compound in cancer cells and to determine its efficacy in vivo. Another area of interest is its potential as an antidepressant and anxiolytic agent. Further studies are needed to determine the optimal dosage and treatment duration of this compound in animal models of depression and anxiety. Finally, further studies are needed to investigate the potential therapeutic applications of this compound in other disease states, such as neurodegenerative disorders and chronic pain.

Synthesis Methods

1-(4-fluorophenyl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine can be synthesized using various methods, including the reaction of 1-(4-fluorophenyl)piperazine with 4-methyl-1,2,3-thiadiazol-5-carboxylic acid, followed by N,N'-dicyclohexylcarbodiimide (DCC) coupling. Another method involves the reaction of 1-(4-fluorophenyl)piperazine with 4-methyl-1,2,3-thiadiazol-5-amine, followed by the addition of phosgene. The purity of this compound can be improved by recrystallization from ethanol.

Scientific Research Applications

1-(4-fluorophenyl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models of pain and inflammation. This compound has also been investigated for its potential as an antidepressant and anxiolytic agent. In addition, this compound has been shown to have anti-tumor activity in vitro and in vivo, indicating its potential as an anticancer agent.

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4OS/c1-10-13(21-17-16-10)14(20)19-8-6-18(7-9-19)12-4-2-11(15)3-5-12/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHAJHJVMVIHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401329500
Record name [4-(4-fluorophenyl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730133
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

698346-50-8
Record name [4-(4-fluorophenyl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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